Sulfacytine Sulfacytine Sulfacytine is a short-acting, broad-spectrum sulfonamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic property. Sulfacytine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
Sulfacytine, also known as renoquid or sulphacitine, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfacytine is a drug which is used orally in the treatment of acute urinary tract infections. Sulfacytine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfacytine has been detected in multiple biofluids, such as urine and blood.
Sulfacytine is a short-acting sulfonamide. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Sulfacytine is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
Brand Name: Vulcanchem
CAS No.: 1401-49-6
VCID: VC0175630
InChI: InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
SMILES: CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C12H14N4O3S
Molecular Weight: 294.33 g/mol

Sulfacytine

CAS No.: 1401-49-6

Main Products

VCID: VC0175630

Molecular Formula: C12H14N4O3S

Molecular Weight: 294.33 g/mol

Sulfacytine - 1401-49-6

CAS No. 1401-49-6
Product Name Sulfacytine
Molecular Formula C12H14N4O3S
Molecular Weight 294.33 g/mol
IUPAC Name 4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
Standard InChIKey SIBQAECNSSQUOD-UHFFFAOYSA-N
SMILES CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
Colorform Crystals from butyl alcohol, methanol
Crystalline
Melting Point 166.5 °C
166.5-168 °C
166.5°C
Physical Description Solid
Description Sulfacytine is a short-acting, broad-spectrum sulfonamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic property. Sulfacytine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
Sulfacytine, also known as renoquid or sulphacitine, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfacytine is a drug which is used orally in the treatment of acute urinary tract infections. Sulfacytine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfacytine has been detected in multiple biofluids, such as urine and blood.
Sulfacytine is a short-acting sulfonamide. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Sulfacytine is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
Solubility 1750 mg/L (at 37 °C)
175 mg sol in 100 mL buffer at pH 5 at 37 °C
Insoluble in water; soluble in alkali
Solubility increases with increasing pH.
In water, 1,750 mg/L at 37 °C (est)
4.68e-01 g/L
Synonyms N(1)-(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl)sulfanilamide
sulfacytine
Vapor Pressure 2.58X10-9 mm Hg at 25 °C (est)
PubChem Compound 5322
Last Modified Nov 11 2021
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